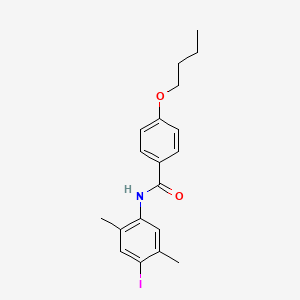

4-butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide often involves aromatic nucleophilic substitution reactions, phosphorylation reactions with triphenyl phosphite and pyridine, or Staudinger reactions for the preparation of azetidinone derivatives with potential biological activities (S. Hsiao et al., 2000); (U. Nimbalkar et al., 2018). These methods demonstrate the versatility and complexity of synthesizing benzamide derivatives.

Molecular Structure Analysis

Studies on similar benzamide derivatives have emphasized the importance of molecular structure in determining the compound's properties and potential applications. Structural studies often involve X-ray diffraction analysis and spectral analysis to establish molecular conformation (E. J. Browne et al., 1981); (P. Sharma et al., 2016). These analyses are crucial for understanding the compound's reactivity and stability.

Chemical Reactions and Properties

The chemical reactivity of 4-butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide-like compounds involves interactions with various reagents, leading to diverse chemical transformations and the synthesis of novel derivatives with potential biological activities (J. Nakayama et al., 1998). These reactions are indicative of the compound's functional versatility and its utility in the synthesis of complex molecules.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, crystallinity, and thermal stability, are influenced by their molecular structure. Studies have shown that these compounds are generally noncrystalline, soluble in polar solvents, and exhibit high thermal stability, with glass transition temperatures often exceeding 200°C (S. Hsiao et al., 2000). These properties are essential for their potential applications in materials science and engineering.

Chemical Properties Analysis

The chemical properties of 4-butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide and related compounds include their reactivity with various chemical agents, their potential as intermediates in organic synthesis, and their biological activities. For instance, the synthesis of azetidinone derivatives demonstrates the compound's utility in developing anti-tubercular scaffolds with promising activity against Mycobacterium tuberculosis (U. Nimbalkar et al., 2018).

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

4-butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide and similar compounds have been utilized in the synthesis of various polymers. For instance, Hsiao, Yang, and Chen (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating their high thermal stability and solubility in polar solvents, making them suitable for creating transparent, flexible films (Hsiao, Yang, & Chen, 2000).

Antitubercular Activity

Compounds similar to 4-butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide have shown promising antitubercular activity. Nimbalkar et al. (2018) synthesized a series of benzamide derivatives, which demonstrated significant in vitro activity against Mycobacterium tuberculosis, with non-cytotoxic nature against human cell lines (Nimbalkar et al., 2018).

Antioxidant Properties

Zhu et al. (2011) synthesized benzofuranone-typical compounds, closely related to 4-butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide, and explored their antioxidant properties. These compounds were found to be effective hydrogen-atom-donating antioxidants in solution (Zhu et al., 2011).

Catalysis in Organic Synthesis

Similar compounds have been used in catalysis for organic synthesis. Tang, Shinokubo, and Oshima (1997) demonstrated the use of related compounds in manganese-catalyzed silylmagnesiation of acetylenes and dienes, highlighting their utility in organic synthesis (Tang, Shinokubo, & Oshima, 1997).

Drug Synthesis and Bioactivity

Related benzamide derivatives have been synthesized for potential therapeutic applications. Owton et al. (1995) synthesized analogues of rhein, a drug used for osteoarthritis, demonstrating their potential for improved systemic exposure and therapeutic efficacy (Owton et al., 1995).

Cell Culture and Antibody Production

Aki et al. (2021) identified a compound structurally similar to 4-butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide that improved monoclonal antibody production in Chinese hamster ovary cell culture. This compound was found to affect cell growth, glucose uptake, and intracellular ATP during antibody production (Aki et al., 2021).

Eigenschaften

IUPAC Name |

4-butoxy-N-(4-iodo-2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22INO2/c1-4-5-10-23-16-8-6-15(7-9-16)19(22)21-18-12-13(2)17(20)11-14(18)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMAJDWROSHTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

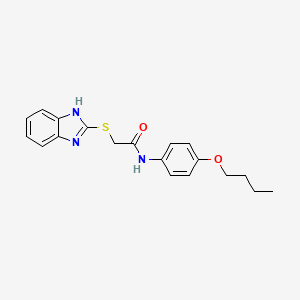

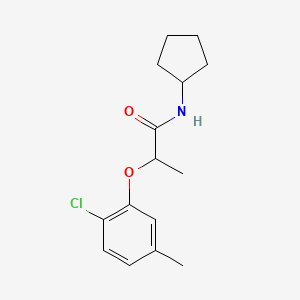

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4614223.png)

![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)

![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)

![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)

![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)

![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)

![2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)

![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)